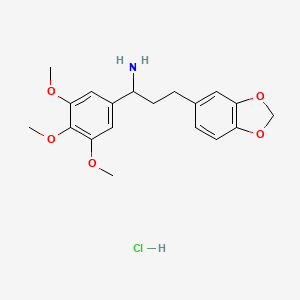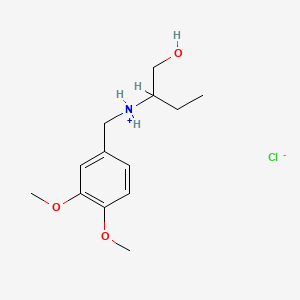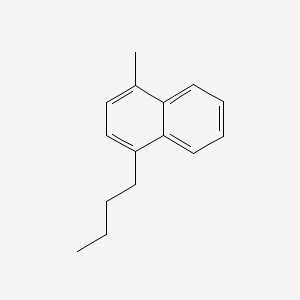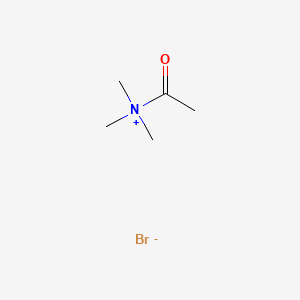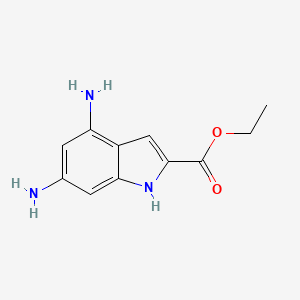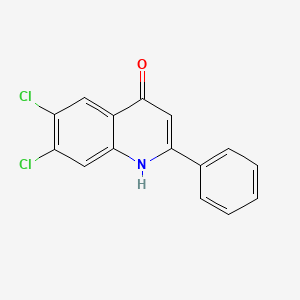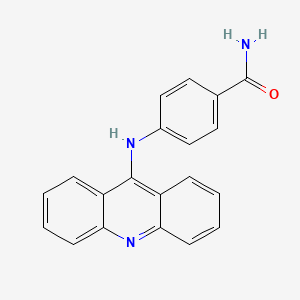
Benzamide, 4-(9-acridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(9-acridinylamino)-: is a compound that belongs to the class of acridine derivativesThis compound is characterized by the presence of an acridine moiety attached to a benzamide structure, which contributes to its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 4-(9-acridinylamino)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods: While specific industrial production methods for Benzamide, 4-(9-acridinylamino)- are not widely documented, the general approach involves the use of high-temperature reactions between carboxylic acids and amines. The process may also involve the use of solid acid catalysts to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, 4-(9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, 4-(9-acridinylamino)- is used in the synthesis of various chemical compounds and intermediates.
Biology: In biological research, this compound is studied for its interactions with DNA and proteins. It has been shown to bind to DNA through intercalation, which can affect DNA replication and transcription processes .
Medicine: One of the most significant applications of Benzamide, 4-(9-acridinylamino)- is in cancer research. It has demonstrated antitumor activity in various preclinical studies and is being investigated for its potential use in chemotherapy .
Industry: In the industrial sector, benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their versatility makes them valuable intermediates in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against cancer cells .
Comparación Con Compuestos Similares
- N-[4-(9-Acridinylamino)phenyl]benzamide
- N-[4-(9-Acridinylamino)butyl]-4-[bis(2-chloroethyl)amino]benzamide
- Benzamide, 4-(9-acridinylamino)-N-hydroxy-
Uniqueness: Benzamide, 4-(9-acridinylamino)- stands out due to its specific acridine moiety, which enhances its ability to intercalate into DNA. This property is not as pronounced in other similar compounds, making it particularly effective in disrupting DNA function and exhibiting antitumor activity .
Propiedades
Número CAS |
58658-19-8 |
|---|---|
Fórmula molecular |
C20H15N3O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-(acridin-9-ylamino)benzamide |
InChI |
InChI=1S/C20H15N3O/c21-20(24)13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H,(H2,21,24)(H,22,23) |
Clave InChI |
QTWNXHPBFYHFQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


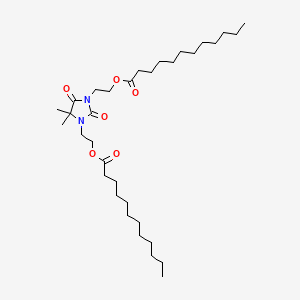
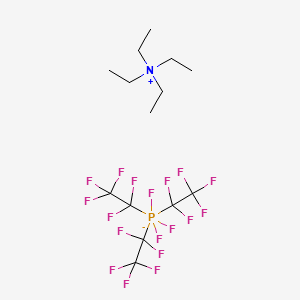
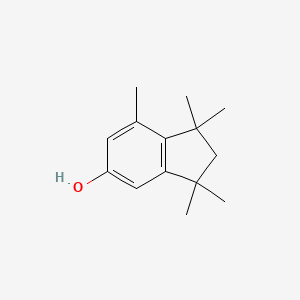
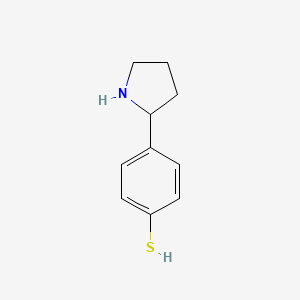
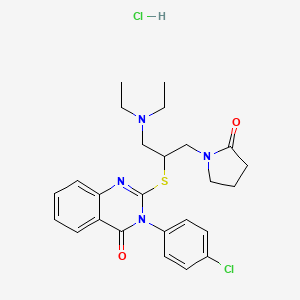
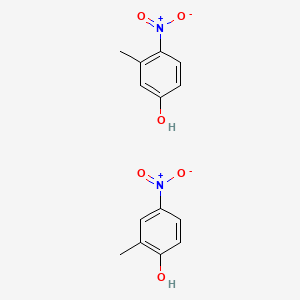

![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
